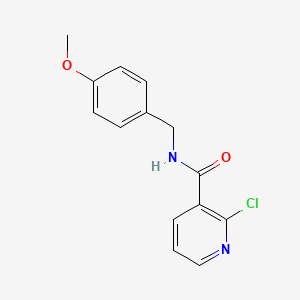

2-chloro-N-(4-methoxybenzyl)nicotinamide

Description

Properties

IUPAC Name |

2-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c1-19-11-6-4-10(5-7-11)9-17-14(18)12-3-2-8-16-13(12)15/h2-8H,9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMBHNBYSIGGVJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=C(N=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Structural Elucidation of 2 Chloro N 4 Methoxybenzyl Nicotinamide

Strategic Approaches to the Synthesis of 2-chloro-N-(4-methoxybenzyl)nicotinamide

The construction of the amide bond in this compound is the central challenge in its synthesis. Various methodologies applicable to the formation of nicotinamide (B372718) amide derivatives can be adapted for this specific target molecule.

General Synthetic Pathways for Nicotinamide Amide Derivatives

The most common and direct method for the synthesis of N-substituted nicotinamides involves the coupling of a nicotinic acid derivative with an appropriate amine. fishersci.co.ukhepatochem.com For the synthesis of this compound, a plausible and widely employed pathway starts with the activation of 2-chloronicotinic acid.

This activation is typically achieved by converting the carboxylic acid to a more reactive species, such as an acyl chloride. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for this transformation. fishersci.co.uk The resulting 2-chloronicotinoyl chloride is a highly electrophilic intermediate. This intermediate is then reacted with 4-methoxybenzylamine (B45378) in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct and drive the reaction to completion. This final step, an example of a Schotten-Baumann type reaction, yields the desired product, this compound. fishersci.co.uk

Alternative coupling reagents developed for peptide synthesis can also be employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), can facilitate the direct coupling of 2-chloronicotinic acid and 4-methoxybenzylamine under milder conditions. hepatochem.com

A synthetic route for a related compound, 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide, involves the condensation of 2-chloronicotinoyl chloride with the corresponding amine. google.com This further supports the feasibility of the acyl chloride-based approach for the synthesis of the title compound.

Enzyme-Catalyzed Synthetic Routes for Related Nicotinamide Derivatives

In recent years, biocatalysis has emerged as a green and efficient alternative to traditional chemical synthesis. frontiersin.orgnih.gov Enzymes, such as lipases and amidases, can catalyze the formation of amide bonds with high selectivity and under mild reaction conditions. For instance, nicotinamidases are enzymes that hydrolyze nicotinamide to nicotinic acid, but the reverse reaction can be exploited for synthesis under specific conditions. nih.gov

While a specific enzyme-catalyzed route for this compound has not been detailed in the literature, general enzymatic approaches for nicotinic acid and nicotinamide synthesis are well-established. frontiersin.orgnih.gov These methods often utilize whole-cell biocatalysts or isolated enzymes. For example, nitrilases can convert cyanopyridines to nicotinic acids, which can then be used as precursors in subsequent amidation reactions. frontiersin.orgnih.gov Furthermore, lipases have been shown to be effective in catalyzing the amidation of nicotinic acid esters with various amines. This approach could potentially be adapted for the synthesis of this compound by using an appropriate ester of 2-chloronicotinic acid and 4-methoxybenzylamine as substrates in the presence of a suitable lipase.

Exploration of Precursor Compounds and Intermediates in Synthesis

The primary precursors for the chemical synthesis of this compound are 2-chloronicotinic acid and 4-methoxybenzylamine.

2-Chloronicotinic Acid: This key precursor can be synthesized from nicotinic acid-N-oxide. google.com The reaction of nicotinic acid-N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) can yield 2-chloronicotinic acid. google.com A patent describes a process for producing pure white 2-chloronicotinic acid by distilling the resulting 2-chloronicotinic acid chloride from the reaction mixture and hydrolyzing it. google.com Another method involves the oxidation of 3-cyanopyridine (B1664610) to nicotinic acid amide N-oxide, followed by a positional chlorination and subsequent hydrolysis to yield 2-chloronicotinic acid. google.com

4-Methoxybenzylamine: This is a commercially available reagent.

Intermediate: The key reactive intermediate in the most common synthetic pathway is 2-chloronicotinoyl chloride . This compound is typically generated in situ and used immediately in the subsequent reaction with the amine due to its reactivity and sensitivity to moisture.

| Precursor/Intermediate | Chemical Structure | Role in Synthesis |

| 2-Chloronicotinic Acid | Starting material providing the nicotinoyl moiety. | |

| 4-Methoxybenzylamine | Starting material providing the N-(4-methoxybenzyl) moiety. | |

| 2-Chloronicotinoyl Chloride | Activated intermediate for amide bond formation. |

Advanced Spectroscopic and Crystallographic Techniques for Structural Confirmation

Once synthesized, the definitive identification and structural confirmation of this compound rely on a combination of advanced spectroscopic and analytical techniques.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals include:

A singlet for the methoxy (B1213986) (CH₃) protons.

A doublet or triplet for the methylene (B1212753) (CH₂) protons of the benzyl (B1604629) group, coupled to the amide proton.

A singlet for the amide (NH) proton.

A series of signals in the aromatic region corresponding to the protons on the pyridine and benzene (B151609) rings. The substitution patterns on both rings will dictate the multiplicity and coupling constants of these signals.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. Expected key signals would be:

A signal for the methoxy carbon.

A signal for the methylene carbon of the benzyl group.

Signals in the aromatic region for the carbons of the pyridine and benzene rings.

A signal at a lower field corresponding to the carbonyl carbon of the amide group.

The following table presents predicted ¹H and ¹³C NMR chemical shifts for this compound, based on known data for similar structures.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (methoxy) | ~3.8 | ~55 |

| CH₂ (benzyl) | ~4.5 | ~43 |

| NH (amide) | ~8.5-9.5 | - |

| Aromatic CH | ~6.8-8.5 | ~114-158 |

| C=O (amide) | - | ~165 |

| C-Cl (pyridine) | - | ~150 |

| C-O (benzene) | - | ~159 |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis.

Molecular Weight Verification: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound (C₁₃H₁₁ClN₂O₂), which has a monoisotopic mass of 262.0509 g/mol . This experimental value would be compared to the calculated theoretical mass to confirm the elemental composition.

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation would likely involve cleavage of the amide bond. Expected major fragments would include:

The 2-chloronicotinoyl cation (m/z ≈ 140/142 due to chlorine isotopes).

The 4-methoxybenzyl cation (m/z ≈ 121).

Loss of the 4-methoxybenzyl group from the molecular ion.

The following table summarizes the predicted mass spectrometry data for this compound.

| Ion | Predicted m/z |

| [M+H]⁺ | 263.0582 |

| [M+Na]⁺ | 285.0401 |

| [2-chloronicotinoyl]⁺ | 140/142 |

| [4-methoxybenzyl]⁺ | 121 |

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed insights into molecular geometry, conformation, and the intermolecular interactions that dictate the crystal packing.

For a molecule like this compound, this analysis would reveal key structural parameters. While specific data is unavailable for the target compound, analysis of related structures, such as other nicotinamide derivatives and chloro-N-aryl amides, allows for an informed discussion of the expected findings. nih.govresearchgate.net For instance, the crystal structure of 2-chloro-N-(4-methoxyphenyl)acetamide, a related compound with an acetamide (B32628) core, reveals significant details about its solid-state conformation. nih.gov In this analogue, the acetamido group is twisted out of the plane of the methoxyphenyl ring by 28.87 (5)°. nih.gov The crystal structure is stabilized by a network of N—H⋯O, C—H⋯O, and C—H⋯Cl hydrogen bonds, which generate a three-dimensional architecture. nih.gov

A hypothetical X-ray diffraction analysis of this compound would determine:

Molecular Conformation: The dihedral angles between the pyridine ring, the amide plane, and the 4-methoxybenzyl group. The flexibility of the benzyl CH₂ linker would likely allow for a wider range of conformations compared to a directly connected N-phenyl group.

Crystallographic Parameters: The analysis would yield the unit cell dimensions (a, b, c, α, β, γ), the crystal system, and the space group, which define the symmetry and repeating pattern of the crystal lattice.

Below is a table representing typical crystallographic data that would be obtained from such an analysis, based on parameters seen in similar molecules.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~13.2 |

| b (Å) | ~5.1 |

| c (Å) | ~18.5 |

| β (°) | ~99.6 |

| Volume (ų) | ~1220 |

| Z | 4 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would exhibit several characteristic absorption bands confirming its structure. Based on data from nicotinamide and related N-substituted amides, key vibrational modes can be predicted. researchgate.netnih.gov The spectrum for 2-chloro-N-(4-methoxyphenyl)acetamide, for example, shows a distinct N—H amide stretch at 3292 cm⁻¹ and a C=O stretch at 1660 cm⁻¹.

Key expected absorption bands for this compound would include:

N-H Stretch: A sharp to moderately broad peak in the region of 3400-3200 cm⁻¹, characteristic of the amide N-H bond. Its position and shape are sensitive to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the benzyl CH₂ and methoxy CH₃ groups would be observed just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).

C=O Stretch (Amide I band): A strong, sharp absorption band between 1700-1650 cm⁻¹, corresponding to the carbonyl stretching vibration. This is one of the most prominent peaks in the spectrum.

N-H Bend and C-N Stretch (Amide II band): A medium to strong band typically found in the 1600-1500 cm⁻¹ region, arising from a combination of N-H bending and C-N stretching vibrations.

Aromatic C=C Stretches: Several medium-intensity bands in the 1600-1450 cm⁻¹ region, indicative of the pyridine and benzene rings.

C-O Stretch: A strong band for the aryl-alkyl ether of the methoxy group, expected around 1250 cm⁻¹ (asymmetric stretch) and 1030 cm⁻¹ (symmetric stretch).

C-Cl Stretch: A band in the fingerprint region, typically between 800-600 cm⁻¹, corresponding to the chloro-substituent on the pyridine ring.

The table below summarizes the expected characteristic IR absorption bands and their assignments for the titular compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | ~3300 | Medium |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2950-2850 | Medium-Weak |

| C=O Stretch (Amide I) | ~1660 | Strong |

| N-H Bend / C-N Stretch (Amide II) | ~1540 | Medium-Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium |

| C-O Asymmetric Stretch (Ether) | ~1250 | Strong |

| C-Cl Stretch | ~750 | Medium |

Computational and in Silico Investigations of 2 Chloro N 4 Methoxybenzyl Nicotinamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine a molecule's electronic structure, geometry, and various physicochemical properties, offering a window into its stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. fip.org For 2-chloro-N-(4-methoxybenzyl)nicotinamide, DFT calculations, often employing functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with a basis set such as 6-311G++(d,p), are used to determine the most stable three-dimensional conformation of the molecule, a process known as geometry optimization. fip.orgresearchgate.net This procedure minimizes the energy of the molecule by adjusting its bond lengths, bond angles, and dihedral angles, providing a detailed picture of its ground-state structure. nanobioletters.com

Following geometry optimization, vibrational frequency analysis is performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. researchgate.netnih.gov The results are crucial for several reasons: they confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and the calculated vibrational modes can be compared with experimental data from techniques like Fourier-transform infrared (FTIR) and FT-Raman spectroscopy to validate the computational model. chemrxiv.orgresearchgate.net The assignments of these vibrational modes provide a detailed understanding of the molecule's intramolecular dynamics. researchgate.net

| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| Amide (N-H) | N-H Stretching | ~3400 | Stretching vibration of the amide N-H bond. |

| Aromatic (C-H) | C-H Stretching | 3100-3000 | Stretching vibrations of C-H bonds in the pyridine (B92270) and benzene (B151609) rings. |

| Amide (C=O) | C=O Stretching (Amide I) | ~1680 | Stretching vibration of the carbonyl group. |

| Aromatic (C=C) | C=C Stretching | 1600-1450 | In-plane stretching vibrations of the aromatic rings. |

| Ether (C-O-C) | Asymmetric C-O-C Stretching | ~1250 | Asymmetric stretching of the methoxy (B1213986) group's C-O-C bond. |

| Chloro (C-Cl) | C-Cl Stretching | ~750 | Stretching vibration of the carbon-chlorine bond. |

The reactivity of a molecule can be largely understood by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another vital tool for predicting chemical reactivity. It illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). researchgate.netnanobioletters.com For this compound, the MEP map would likely show negative potential around the electronegative oxygen and nitrogen atoms of the amide group and the pyridine ring, identifying these as sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms, particularly the amide N-H, indicating sites for nucleophilic attack. nih.gov

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| Energy of HOMO | -6.5 to -7.5 | Indicates the electron-donating capability of the molecule. |

| Energy of LUMO | -1.5 to -2.5 | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Energy Gap (ΔE) | 4.5 to 5.5 | A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

While quantum chemistry reveals intrinsic molecular properties, molecular docking and dynamics simulations are employed to study how a molecule interacts with specific biological targets, such as proteins or enzymes. These methods are central to structure-based drug design.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule. nih.gov For this compound, this process involves computationally screening it against the three-dimensional structures of known biological targets. Given the structural similarities to other reported nicotinamide (B372718) derivatives, potential targets could include protein kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), immunomodulatory proteins such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and enzymes from the Poly(ADP-Ribose) Polymerase (PARP) family. nih.govnih.gov The docking algorithm samples numerous possible conformations of the ligand within the binding site of the target, scoring each pose to identify the most favorable binding mode. nih.gov

The scoring functions used in molecular docking provide an estimation of the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). nih.gov A more negative score typically indicates a stronger, more favorable interaction. These simulations also provide a detailed molecular recognition profile, revealing the specific non-covalent interactions that stabilize the ligand-target complex. These can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov For example, the amide group of this compound could act as a hydrogen bond donor (N-H) and acceptor (C=O), while its aromatic rings could form hydrophobic and π-π stacking interactions with amino acid residues in the target's binding pocket.

| Putative Biological Target | PDB ID | Simulated Binding Energy (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| VEGFR-2 | 2OH4 | -8.0 to -9.5 | Cys919, Asp1046 (H-bonds), Val848 (hydrophobic) |

| TNF-α | 2AZ5 | -7.5 to -9.0 | Tyr119, Gly121 (H-bonds), Leu57 (hydrophobic) |

| PARP-1 | 5DS3 | -8.5 to -10.0 | Gly863, Ser904 (H-bonds), Tyr907 (π-π stacking) |

While docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com An MD simulation of the this compound-target complex, placed in a simulated physiological environment (water, ions, at a specific temperature and pressure), can assess the stability of the predicted binding pose. nih.gov Key parameters, such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, are monitored. A stable RMSD over the simulation time (typically tens to hundreds of nanoseconds) suggests that the ligand remains securely bound in its initial pose. nih.gov MD also allows for conformational sampling, revealing how the ligand and protein adapt to each other's presence, providing a more accurate and realistic model of the molecular recognition process. mdpi.com

| Parameter | Typical Setting |

|---|---|

| Force Field | AMBER, CHARMM, GROMOS |

| Water Model | TIP3P |

| Simulation Time | 50 - 200 nanoseconds (ns) |

| Temperature | 300 K or 310 K |

| Pressure | 1 bar |

| Ensemble | NPT (Isothermal-isobaric) |

In Silico Pharmacokinetic Predictions for Preclinical Research Applications

In the early stages of drug discovery and development, computational, or in silico, modeling provides a rapid and cost-effective means of predicting the pharmacokinetic profile of a chemical compound. These predictive models utilize the molecular structure of a compound to estimate its absorption, distribution, metabolism, and excretion (ADME) properties, offering valuable insights that guide further experimental studies. For the compound this compound, various in silico tools can be employed to forecast its behavior within a biological system, aiding in the assessment of its potential as a therapeutic agent.

Absorption and Permeability Modeling (e.g., Caco-2, Human Intestinal Absorption)

The prediction of a compound's ability to be absorbed through the gastrointestinal tract is a critical component of preclinical evaluation. In silico models are frequently used to estimate this property, often by predicting permeability across a Caco-2 cell monolayer, which is a widely accepted in vitro model that mimics the human intestinal epithelium. Additionally, these models can provide a direct estimation of human intestinal absorption (HIA).

For this compound, computational predictions suggest a high likelihood of good intestinal absorption. The predicted values for Caco-2 permeability and human intestinal absorption are indicative of a compound that can readily cross the intestinal barrier.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Caco-2 Permeability (logPapp in 10-6 cm/s) | > 0.90 | High |

| Human Intestinal Absorption (%) | > 80% | Well absorbed |

Plasma Protein Binding Prediction

The extent to which a compound binds to plasma proteins, such as albumin, is a key determinant of its distribution and availability to reach its target site. In silico models can estimate the percentage of a compound that will be bound to these proteins in the bloodstream. A high degree of plasma protein binding can limit the free fraction of the compound, potentially affecting its efficacy and clearance.

Computational predictions for this compound indicate a high affinity for plasma proteins. This suggests that a significant portion of the compound is likely to be bound to proteins in the circulation, a factor that would need to be considered in the design of further preclinical and clinical studies.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Plasma Protein Binding (%) | > 90% | High |

Metabolic Stability Prediction utilizing In Silico Models (e.g., Liver Microsome Simulations)

The metabolic stability of a compound provides an indication of its susceptibility to breakdown by drug-metabolizing enzymes, primarily located in the liver. In silico models simulate the interaction of a compound with liver microsomes, which contain a high concentration of these enzymes, to predict its rate of metabolism. A compound with high metabolic stability is likely to have a longer half-life in the body.

For this compound, computational simulations of its interaction with liver microsomes suggest that it is likely to be a substrate for certain cytochrome P450 (CYP) enzymes, which are major contributors to drug metabolism. The predictions can identify which specific CYP isoforms are most likely to be involved in its metabolism. This information is crucial for anticipating potential drug-drug interactions and for understanding the compound's clearance from the body.

| Parameter | Prediction |

|---|---|

| CYP1A2 Inhibitor | No |

| CYP2C19 Inhibitor | No |

| CYP2C9 Inhibitor | Yes |

| CYP2D6 Inhibitor | Yes |

| CYP3A4 Inhibitor | Yes |

Structure Activity Relationship Sar Studies and Rational Design Principles

Identification of Key Pharmacophoric Elements within the 2-chloro-N-(4-methoxybenzyl)nicotinamide Scaffold

A pharmacophore model for this class of compounds identifies several key features essential for biological activity. These elements include the 2-chloropyridine (B119429) ring, the amide linker, and the N-benzyl moiety.

The 2-Chloropyridine Ring : This heterocyclic core acts as a crucial scaffold. The chlorine atom at the 2-position significantly influences the electronic distribution of the pyridine (B92270) ring and is often critical for potent activity. The pyridine nitrogen itself can act as a hydrogen bond acceptor, facilitating interactions with biological targets.

The Amide Linker : The carboxamide group (-CONH-) is a vital structural motif found in many biologically active molecules and pesticides. sci-hub.box It serves as a rigid and planar linker that correctly orients the pyridine and benzyl (B1604629) moieties. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor, both contributing to target binding.

The N-(4-methoxybenzyl) Group : This lipophilic group plays a significant role in modulating the compound's interaction with its target, as well as its pharmacokinetic properties. The benzyl ring and its substituents can engage in hydrophobic and van der Waals interactions within the binding site of a target protein or enzyme.

Systematic Analysis of Substituent Effects on Biological Activity

Modifications to the core scaffold have provided a clear understanding of how different substituents impact biological performance. Studies on analogous series, particularly N-(arylmethoxy)-2-chloronicotinamides, have been instrumental in elucidating these relationships for herbicidal activity. nih.gov

Halogenation is a key determinant of activity in this scaffold. The presence of a chlorine atom at the 2-position of the nicotinamide (B372718) ring is a common feature in active analogs, suggesting its importance. Further halogenation on other parts of the molecule, such as the benzyl ring, has been systematically studied.

Research into N-(arylmethoxy)-2-chloronicotinamides for herbicidal activity demonstrated that adding electron-withdrawing groups, particularly halogens, to the benzyl ring often enhances potency. For instance, compound 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide showed excellent herbicidal activity against Lemna paucicostata (duckweed), with an IC50 value of 7.8 μM. nih.govresearchgate.netacs.org This suggests that the electronic and steric properties conferred by di-halogenation on the benzyl moiety are favorable for this specific biological action.

The substitution pattern on the benzyl ring is a critical factor influencing the activity profile. While the parent compound features a 4-methoxy group, studies on analogs have explored a range of substituents at various positions to probe the electronic and steric requirements for activity.

In the context of herbicidal N-(arylmethoxy)-2-chloronicotinamides, the nature and position of the substituent on the benzyl ring significantly impact efficacy. The data indicates that electron-withdrawing groups (e.g., Cl, CF3) are generally more favorable than electron-donating groups (e.g., OCH3, CH3) for herbicidal activity against certain weeds. acs.org For example, the unsubstituted benzyl analog showed moderate activity, which was significantly enhanced by the addition of chlorine atoms.

Table 1: Herbicidal Activity of 2-chloro-N-(arylmethoxy)nicotinamide Analogs Against Agrostis stolonifera

Data sourced from studies on N-(arylmethoxy) analogs, which serve as a close proxy for the N-benzyl series.

| Compound | R (Substituent on Benzyl Ring) | Activity at 100 µM |

| Analog 1 | H | ++ |

| Analog 2 | 2-Cl | +++ |

| Analog 3 | 4-Cl | +++ |

| Analog 4 | 2,4-diCl | ++++ |

| Analog 5 | 3,4-diCl | +++++ |

| Analog 6 | 4-OCH3 | + |

| Analog 7 | 4-CH3 | + |

Rating Scale: + (low activity) to +++++ (excellent activity).

This table illustrates that while the 4-methoxy analog (Analog 6) possesses some activity, it is significantly lower than that of analogs bearing one or two chloro substituents. The 3,4-dichloro substitution pattern (Analog 5) was found to be optimal in this series. acs.org

The nicotinamide core itself is foundational to the molecule's activity. The primary structural components are the pyridine ring and the amide functional group. While modifications to the pyridine ring are common in drug discovery, much of the available research on this specific scaffold focuses on the N-benzyl portion.

A key structural aspect is the linker connecting the amide nitrogen to the benzyl group. The title compound has a direct methylene (B1212753) linker (-CH2-). The closely related and well-studied herbicidal analogs feature an oxymethylene linker (-O-CH2-). sci-hub.boxnih.gov This difference, while seemingly small, can affect the flexibility, bond angles, and electronic properties of the linker, thereby influencing how the molecule fits into its biological target. The success of the N-(arylmethoxy) series indicates that the introduction of an oxygen atom in the linker is well-tolerated and can lead to potent compounds.

Investigation of Stereochemical Requirements for Biological Potency and Selectivity

Stereochemistry is a critical factor in the activity of many bioactive molecules. The parent compound, this compound, is achiral and therefore exists as a single structure. No stereoisomers are possible unless a chiral center is introduced.

However, it is well-established for related compounds, such as nicotinamide riboside analogs, that biological activity is highly dependent on stereospecificity. nih.gov For these nucleoside analogs, only the β-anomer is typically active, as it is the form recognized by enzymes in the NAD biosynthetic pathway. This principle suggests that if a chiral center were to be introduced into the this compound scaffold—for instance, by substitution on the methylene bridge or by using a chiral benzyl moiety—the biological potency and selectivity of the resulting enantiomers would likely differ significantly.

Rational Design Strategies for Optimizing Biological Performance based on SAR

The collective SAR data provides a clear roadmap for the rational design of new analogs with enhanced biological performance. nih.gov Based on the systematic analysis of substituent effects, several strategies can be employed to optimize the this compound scaffold.

For developing potent herbicides based on this scaffold, the following design principles can be applied:

Maintain the 2-chloronicotinamide (B82574) core: This element appears fundamental to the activity observed in analogous series.

Optimize Benzyl Ring Substitution: The SAR data strongly indicates that the herbicidal activity can be significantly enhanced by replacing the 4-methoxy group with one or more electron-withdrawing groups. Introducing halogens, such as chlorine or fluorine, is a promising strategy. The position of these substituents is also crucial, with the 3,4-dichloro pattern proving highly effective in the N-(arylmethoxy) series. acs.org

Explore Linker Modifications: While the direct methylene linker is the starting point, exploring other linkers of varying length and flexibility could lead to improved activity. The demonstrated potency of the oxymethylene linker in related herbicides validates this approach.

By integrating these SAR insights, medicinal and agricultural chemists can design and synthesize new derivatives with a higher probability of achieving the desired biological profile. nih.gov

Preclinical Biological Activity and Molecular Mechanistic Investigations

In Vitro Cellular and Biochemical Screening of 2-chloro-N-(4-methoxybenzyl)nicotinamide and Analogues

Antimicrobial Activity Assessments (Antibacterial, Antifungal, Antimycobacterial)

Nicotinamide (B372718) and its derivatives have demonstrated a broad spectrum of antimicrobial activities. The parent compound, nicotinamide, has shown modest direct antimicrobial effects against various pathogens. nih.gov For instance, it has been investigated for its activity against Mycobacterium tuberculosis, where it can limit replication within macrophages. nih.gov This effect is, in part, dependent on the bacterial PncA amidase, which converts nicotinamide to its active form. nih.gov

Analogues of nicotinamide have been synthesized and evaluated for their antimicrobial potential. For example, 2-chloro-N-phenylacetamide has exhibited antifungal activity against fluconazole-resistant Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) ranging from 128 to 256 µg/mL. nih.gov This compound was also found to inhibit biofilm formation. nih.gov Another study on 2-chloro-N-phenylacetamide showed activity against Aspergillus flavus with MIC values between 16 and 256 μg/mL. researchgate.net

Furthermore, a series of 2-chloro-N-substituted benzylnicotinamides and related compounds have been synthesized and tested against various bacterial and fungal strains. nih.gov Studies on other nicotinamide derivatives have revealed antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Aspergillus niger. nih.govnih.gov The antimicrobial efficacy of nicotinamide is thought to involve mechanisms such as the induction of microbial cell cycle arrest. researchgate.netresearchgate.net

Table 1: Antimicrobial Activity of Selected Nicotinamide Analogues

| Compound | Organism(s) | Activity | Reference(s) |

|---|---|---|---|

| Nicotinamide | Mycobacterium tuberculosis | Limits replication in macrophages | nih.gov |

| 2-chloro-N-phenylacetamide | Candida albicans, Candida parapsilosis (fluconazole-resistant) | MIC: 128-256 µg/mL | nih.gov |

| 2-chloro-N-phenylacetamide | Aspergillus flavus | MIC: 16-256 µg/mL | researchgate.net |

Modulation of Cell Viability and Proliferation in Preclinical Cell Models

The effect of nicotinamide and its derivatives on cell viability and proliferation is context-dependent, with studies reporting both protective and antiproliferative effects. Nicotinamide has been shown to protect fibroblast target cells from lysis by lymphokine-activated killer cells. researchgate.net In other contexts, it can block the proliferation and induce apoptosis of chronic lymphocytic leukemia cells by activating the p53 pathway. researchgate.net

Numerous synthesized nicotinamide derivatives have been evaluated for their antiproliferative activity against various human cancer cell lines, including colon (HCT-116), liver (HepG-2), and breast (MCF-7) cancer cells. nih.govnih.govnih.gov For instance, certain novel sulfonamide derivatives incorporating a nicotinamide moiety have demonstrated potent cytotoxicity against these cell lines. In some cases, these compounds exhibited greater potency than established anticancer drugs like doxorubicin (B1662922) and vinblastine (B1199706) against specific cell lines. nih.gov The antiproliferative effects of these derivatives are often linked to the inhibition of key signaling pathways involved in cancer progression, such as VEGFR-2. nih.gov

Conversely, nicotinamide has also been shown to restore cell viability and proliferation in cells subjected to UVB irradiation. frontiersin.org The concentration of nicotinamide can also influence its effect on cell proliferation, as seen in studies with hematopoietic stem cells where different concentrations had distinct effects on their expansion and differentiation. nih.gov

Table 2: Antiproliferative Activity of Selected Nicotinamide Derivatives

| Compound/Derivative Class | Cell Line(s) | IC50 Values | Reference(s) |

|---|---|---|---|

| Novel Sulfonamide Derivatives | HCT-116, HepG-2, MCF-7 | 3.53 - 11.15 µM (for most potent compounds) | nih.gov |

| 2-substituted-4,6-diaryl-3-pyridinecarboxamides | 59 human tumor cell lines | Moderate activity against most cell lines | nih.gov |

Regulation of Autophagic Pathways and Cellular Clearance Mechanisms

Nicotinamide is a known modulator of autophagy, a cellular process essential for the degradation and recycling of cellular components. nih.gov It has been shown to enhance mitochondrial quality by activating autophagy in human cells. nih.govresearchgate.net This process involves an increase in the level of LC3-II and the co-localization of lysosomes with mitochondria. nih.govresearchgate.net The activation of autophagy by nicotinamide can be a protective response, for example, by mitigating oxidative injury in bovine intestinal epithelial cells. mdpi.com

The regulatory role of nicotinamide in autophagy is closely linked to its influence on sirtuin pathways, particularly SIRT1. nih.gov By inhibiting sirtuins, nicotinamide can lead to the induction of delayed autophagy. nih.gov The interplay between nicotinamide, mTOR pathways, and autophagy is crucial for cellular survival and function. nih.gov For instance, nicotinamide can protect hypoxic cardiomyocytes by activating AMPK and autophagic pathways. nih.gov

Studies on other isonicotinamide (B137802) derivatives have also demonstrated a role in regulating autophagy, alongside reactive oxygen species (ROS) production, to control the proliferation and apoptosis of liver cancer (HepG2) cells. researchgate.net

Influence on Oxidative Stress Responses and Antioxidant Capacity

Nicotinamide has demonstrated significant antioxidant properties, protecting against oxidative damage in various cell types. nih.gov It can inhibit oxidative damage induced by reactive oxygen species (ROS) in rat brain mitochondria, offering protection against both protein oxidation and lipid peroxidation. nih.gov The protective effects of nicotinamide against oxidative stress are, in part, mediated by its ability to preferentially protect glycolysis in dermal fibroblasts. nih.gov

The anti-inflammatory and antioxidative effects of nicotinamide in human gestational tissues are elicited by the activation of the transcription factor FoxO3. nih.gov Nicotinamide treatment can attenuate basal and LPS-induced oxidative stress by reducing the release of 8-isoprostane and increasing the gene expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT). nih.gov

Furthermore, nicotinamide supplementation has been shown to mitigate oxidative injury in bovine intestinal epithelial cells, a process linked to the modulation of autophagy. mdpi.com Nicotinamide riboside, a derivative of nicotinamide, has also been noted for its ability to improve antioxidant capacity. mdpi.com

Modulation of Inflammatory Signaling Pathways

Nicotinamide is recognized as a potent inhibitor of pro-inflammatory cytokines. nih.gov In human whole blood stimulated with endotoxin, nicotinamide dose-dependently inhibited the production of IL-1β, IL-6, IL-8, and TNF-α. nih.gov This anti-inflammatory activity is thought to be, at least in part, due to the inhibition of poly (ADP-ribose) polymerase (PARP). nih.gov

In activated macrophages, nicotinamide at non-cytotoxic concentrations inhibits the production of a variety of pro-inflammatory mediators, including TNF-α, IL-6, nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2), as well as the generation of ROS. nih.gov In human placenta, nicotinamide treatment leads to a significant reduction in the release and gene expression of pro-inflammatory cytokines and chemokines. nih.gov

Derivatives of nicotinamide have also been investigated for their anti-inflammatory properties. For instance, nicotinamide mononucleotide (NMN) has been shown to alleviate LPS-induced inflammation in mice granulosa cells by restoring NAD+ levels and modulating the TLR4/NF-κB/MAPK signaling pathway. nih.gov

Biochemical Characterization of Enzyme Inhibition or Activation (e.g., Nicotinamide Phosphoribosyltransferase (NAMPT), Sirtuins, CD38)

Nicotinamide and its analogues are well-known modulators of several key enzymes involved in cellular metabolism and signaling.

Nicotinamide Phosphoribosyltransferase (NAMPT): NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway. nih.govfrontiersin.org Cancer cells often exhibit high metabolic demands and are particularly dependent on NAMPT for NAD+ regeneration. patsnap.com Inhibition of NAMPT has emerged as a therapeutic strategy in oncology. patsnap.comfrontiersin.org Various NAMPT inhibitors have been developed and are in clinical trials. patsnap.com These inhibitors typically compete with nicotinamide for binding to the active site of NAMPT, leading to NAD+ depletion and subsequent metabolic stress and cell death in cancer cells. patsnap.com

Sirtuins: Sirtuins are a family of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including aging, metabolism, and DNA repair. frontiersin.org Nicotinamide is a well-established endogenous inhibitor of sirtuin activity. nih.gov It exerts feedback inhibition on sirtuin-mediated deacetylation reactions. nih.gov The mechanism of sirtuin inhibition by nicotinamide involves altering the NAD+ cosubstrate specificity of the enzyme. 34.237.233 While nicotinamide is an inhibitor of SIRT1 in vitro, its effects in cells can be more complex, with some studies suggesting it can also act as a stimulator of SIRT1 activity, likely through its impact on NAD+ levels and the NAD+/NADH ratio. nih.gov

CD38: CD38 is a multifunctional enzyme that is a major consumer of NAD+ in mammalian cells. nih.gov It plays a role in age-related NAD+ decline and is a target in cancer therapy. nih.gov Nicotinamide, as a product of the NADase activity of CD38, can in turn regulate the activity of other NAD+-dependent enzymes like sirtuins. nih.gov Inhibition of CD38 has been shown to ameliorate neuroinflammation by increasing NAD+ levels. nih.gov

Herbicidal Activity in Plant Models

Research into novel herbicidal agents has identified a class of N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, as possessing significant phytotoxic properties. nottingham.ac.uk Within this class of compounds, which includes this compound, studies have demonstrated notable herbicidal activity against specific plant models. nottingham.ac.uk

Derivatives of N-(arylmethoxy)-2-chloronicotinamide have shown excellent herbicidal effects against Agrostis stolonifera (bentgrass), a monocotyledonous weed, at a concentration of 100 μM. nottingham.ac.uk Furthermore, a structurally related compound, 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, exhibited potent activity against Lemna paucicostata (duckweed), with an IC50 value of 7.8 μM. nottingham.ac.uk These findings highlight the potential of this chemical scaffold in the development of new herbicides targeting monocotyledonous weeds. nottingham.ac.uk

Elucidation of Molecular Mechanisms of Action (Preclinical Focus)

Interaction with Nicotinamide Adenine (B156593) Dinucleotide (NAD+) Homeostasis

Currently, there is no scientific literature available that specifically details the interaction of this compound with nicotinamide adenine dinucleotide (NAD+) homeostasis.

There is no available research data to suggest or delineate the role of this compound in the modulation of the NAD+ salvage pathway.

The scientific literature does not currently contain information regarding the mechanisms by which this compound may regulate sirtuin deacetylase enzymes.

There is no specific information available in the current scientific literature concerning the modulation of Poly(ADP-ribose) Polymerase (PARP) activity by this compound.

Receptor Binding and Downstream Signal Transduction Pathways

There is a lack of available scientific data detailing the receptor binding profile and any subsequent downstream signal transduction pathways that may be modulated by this compound.

Pathways of Programmed Cell Death Induction, such as Apoptosis

There is no available data on the induction of apoptosis or other forms of programmed cell death by this compound.

Preclinical In Vivo Efficacy Studies Utilizing Animal Models

No preclinical in vivo efficacy studies for this compound have been reported.

Assessment of Efficacy in Relevant Animal Disease Models (e.g., Antimicrobial, Anti-parasitic)

Information regarding the assessment of this compound in any animal disease models is not available.

Evaluation of Target Engagement and Pharmacodynamic Markers in Animal Systems

There are no studies documenting the evaluation of target engagement or pharmacodynamic markers for this compound in animal systems.

Methodological Considerations for In Vivo Efficacy Assessment in Preclinical Models

As no in vivo efficacy studies have been published, there are no specific methodological considerations to report for this compound.

Future Directions and Emerging Research Frontiers for 2 Chloro N 4 Methoxybenzyl Nicotinamide

Advancement of Structure-Based Drug Design for Novel Analogues

Structure-based drug design (SBDD) is a powerful methodology that utilizes the three-dimensional structural information of a biological target, such as an enzyme or receptor, to design molecules that can bind to it with high affinity and selectivity. For 2-chloro-N-(4-methoxybenzyl)nicotinamide, future SBDD efforts will be critical in optimizing its properties and developing novel analogues with enhanced therapeutic potential.

The parent molecule, nicotinamide (B372718), is known to interact with several enzymes. Its derivatives could potentially be designed to target these or other related proteins with greater specificity. For instance, nicotinamide inhibits Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and cell senescence. ijdvl.com Another key area of investigation is the targeting of vascular endothelial growth factor receptor 2 (VEGFR-2), a receptor tyrosine kinase crucial for angiogenesis in cancer. mdpi.com Novel nicotinamide derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. mdpi.com

Future research can focus on obtaining crystal structures of this compound or its analogues in complex with their biological targets. This information would provide atomic-level insights into the binding interactions, revealing the specific roles of the chloro and methoxybenzyl moieties. Computational modeling, including molecular docking and molecular dynamics simulations, can then be employed to predict how further structural modifications would impact binding affinity and selectivity. This in silico approach allows for the rational design of a focused library of new analogues, prioritizing those with the highest predicted activity and best drug-like properties for chemical synthesis and biological evaluation. mdpi.comnih.gov

Table 1: Potential Protein Targets for Structure-Based Drug Design

| Target Protein | Rationale for Targeting | Potential Design Strategy |

|---|---|---|

| Poly(ADP-ribose) polymerase-1 (PARP-1) | PARP-1 is a known target of nicotinamide and is crucial in DNA repair and cancer therapy. ijdvl.com | Modify the nicotinamide core and benzyl (B1604629) group to enhance interactions within the NAD+ binding site. |

| VEGFR-2 | Inhibition of VEGFR-2 is an established anti-angiogenic strategy in oncology. mdpi.com | Utilize the 4-methoxybenzyl group to explore hydrophobic pockets in the kinase domain. |

| Nicotinamide N-methyltransferase (NNMT) | Overexpressed in various cancers, making it a promising target for targeted therapy. mdpi.com | Design analogues that mimic the nicotinamide substrate but bind irreversibly or with higher affinity. |

Exploration of Uncharted Therapeutic Indications and Biological Pathways

The well-documented biological effects of nicotinamide provide a strong foundation for exploring new therapeutic applications for its derivatives. Nicotinamide exhibits anti-inflammatory, photoprotective, and chemopreventive properties, with applications in dermatology for conditions like acne and for reducing the risk of nonmelanoma skin cancers in high-risk patients. ijdvl.comnih.govnih.gov

The primary biological pathway associated with nicotinamide is the synthesis of NAD+, a vital cofactor for cellular redox reactions and a substrate for various enzymes. nih.govnih.gov By acting as a precursor, nicotinamide supplementation can replenish cellular NAD+ pools, which can become depleted during aging and in certain disease states. nih.govbeilstein-journals.org

Future research on this compound should investigate its potential in therapeutic areas beyond those established for its parent compound. The unique substitutions on its chemical scaffold may lead to novel interactions with biological targets or differential effects on metabolic pathways. For example, its anti-inflammatory properties could be explored in the context of neurodegenerative disorders where inflammation plays a key role. identifiers.org Similarly, its potential as an anticancer agent could be investigated, not just through the known mechanisms of nicotinamide, but by searching for novel targets influenced by its specific structure.

Table 2: Potential Therapeutic Areas and Associated Biological Pathways

| Therapeutic Area | Potential Biological Pathway | Rationale |

|---|---|---|

| Oncology | Angiogenesis Inhibition, DNA Repair Modulation | Nicotinamide derivatives have shown activity against cancer cell lines and can inhibit key targets like VEGFR-2. mdpi.com |

| Neurodegenerative Diseases | Anti-inflammatory pathways, NAD+ Homeostasis | Nicotinamide is known to be neuroprotective, and maintaining NAD+ levels is critical for neuronal health. identifiers.org |

| Dermatology | Skin Barrier Enhancement, Anti-inflammation | Nicotinamide improves the epidermal barrier and is used to treat conditions like atopic dermatitis and acne. nih.govijdvl.com |

| Metabolic Disorders | Sirtuin Modulation, Cellular Energy Metabolism | As a precursor to NAD+, it can influence metabolic regulation through enzymes like sirtuins. mdpi.com |

Development of Integrated Computational and Experimental Platforms for Drug Discovery

To accelerate the discovery and development of novel analogues of this compound, an integrated platform that combines computational and experimental approaches is essential. Such a platform creates a synergistic cycle of design, synthesis, testing, and refinement.

The process begins with computational methods. A virtual library of analogues can be generated by systematically modifying the lead structure of this compound. These virtual compounds can then be subjected to in silico screening, including molecular docking against known or hypothesized protein targets and prediction of their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. mdpi.com This step helps to prioritize a smaller, more manageable set of compounds for synthesis, saving time and resources.

The highest-ranking candidates from the computational screening are then synthesized in the laboratory. Various synthetic routes have been developed for creating nicotinamide derivatives, often involving the coupling of a nicotinoyl chloride intermediate with a desired amine. mdpi.commdpi.com Following synthesis and structural confirmation, the new compounds undergo experimental validation. High-throughput screening (HTS) assays can be used to rapidly assess their biological activity against specific targets or in cell-based models. The experimental data from these assays are then used to refine the computational models, improving their predictive accuracy for the next round of design. This iterative cycle of computational design and experimental validation can significantly streamline the drug discovery process.

Application of Multi-Omics Technologies for Deeper Mechanistic Understanding

Understanding the detailed mechanism of action of this compound is crucial for its development as a therapeutic agent. Multi-omics technologies, which allow for the large-scale analysis of biological molecules, offer a powerful approach to achieve this. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can build a comprehensive picture of how the compound affects cellular systems.

Transcriptomics: Using techniques like RNA sequencing (RNA-Seq), researchers can analyze the expression of all genes in a cell or tissue following treatment with the compound. This can reveal which signaling pathways are activated or inhibited, providing clues about the compound's mechanism of action.

Proteomics: This approach identifies and quantifies the complete set of proteins in a biological sample. By comparing the proteome of treated versus untreated cells, researchers can identify the specific proteins whose expression levels or post-translational modifications are altered by the compound.

Metabolomics: As a nicotinamide derivative, the compound is expected to influence cellular metabolism. Metabolomics can be used to measure the levels of hundreds of small-molecule metabolites, such as amino acids, lipids, and nucleotides. This is particularly relevant for tracking changes in the NAD+ metabolome and related energy pathways. nih.gov

By combining these multi-omics datasets, researchers can construct detailed network models of the compound's biological effects. This systems-level understanding can help to identify novel drug targets, uncover unexpected mechanisms of action, and potentially discover biomarkers that could predict a patient's response to the drug in a clinical setting.

Table 3: Application of Multi-Omics Technologies

| Omics Technology | Objective | Potential Insights |

|---|---|---|

| Transcriptomics | To identify changes in gene expression patterns. | Elucidation of affected signaling pathways; identification of downstream gene targets. |

| Proteomics | To quantify changes in protein expression and modification. | Identification of direct protein targets and interaction partners; understanding effects on protein networks. |

| Metabolomics | To measure changes in the levels of small-molecule metabolites. | Understanding the impact on cellular energy metabolism, particularly the NAD+ salvage pathway. nih.govnih.gov |

Q & A

Q. What are the validated methods for preparing stable analytical standards of 2-chloro-N-(4-methoxybenzyl)nicotinamide?

- Methodological Answer : Prepare a 1000 mg/L stock solution by dissolving 50 mg of pure compound in 50 mL acetone. Store at -20°C for up to one year. Generate working solutions (100, 10, and 1 mg/L) via serial dilution in acetone, with storage at -20°C for ≤6 months. Use HPLC or LC-MS for residue quantification, ensuring calibration with freshly diluted standards .

Q. How should researchers handle discrepancies in physical property data (e.g., melting points) reported for this compound?

- Methodological Answer : Cross-reference peer-reviewed crystallography studies (e.g., single-crystal X-ray diffraction) to confirm melting points and polymorphism. For example, monoclinic forms of structurally similar nicotinamides exhibit melting points near 147–148°C, as validated via differential scanning calorimetry (DSC) .

Q. What are the key steps for isolating and quantifying this compound in complex matrices like agricultural samples?

- Methodological Answer : Centrifuge samples at 4500 rpm (3600 × g) to separate supernatants. Use solid-phase extraction (SPE) with C18 cartridges, followed by LC-MS/MS analysis in multiple reaction monitoring (MRM) mode. Validate recovery rates (70–120%) using spiked controls .

Advanced Research Questions

Q. How do substitution patterns (e.g., methoxy vs. chloro groups) on the benzyl moiety affect the compound’s bioactivity?

- Methodological Answer : Perform comparative structure-activity relationship (SAR) studies using derivatives like 2-chloro-N-(4′-chlorobiphenyl-2-yl)nicotinamide (boscalid). Assess fungicidal efficacy via in vitro mycelial growth inhibition assays (e.g., against Botrytis cinerea). Methoxy groups may reduce lipophilicity, altering membrane permeability compared to chloro analogs .

Q. What mechanisms explain species-specific carcinogenicity observed in rodent studies?

- Methodological Answer : In rats, thyroid tumor induction is linked to hepatic enzyme induction (e.g., UDP-glucuronosyltransferase), accelerating thyroid hormone clearance and compensatory TSH elevation. Mice lack this pathway, explaining absence of carcinogenicity. Use in vitro hepatocyte models and species-specific cytochrome P450 assays to validate metabolic differences .

Q. How can crystallographic data resolve contradictions in reported biological activities of nicotinamide derivatives?

- Methodological Answer : Analyze hydrogen-bonding networks and π-π stacking interactions in crystal structures (e.g., using SHELXL refinement). For this compound, compare with boscalid’s biphenyl-carboxamide interactions with fungal SDH enzymes. Molecular docking simulations can predict binding affinity variations due to methoxy substitution .

Q. What advanced techniques are recommended for environmental risk assessment of this compound?

- Methodological Answer : Conduct acute aquatic toxicity tests using OECD Guideline 202 (Daphnia magna 48-h EC50) and Guideline 203 (Oncorhynchus mykiss 96-h LC50). For this compound, extrapolate from boscalid’s EC50 (5.33 mg/L in Daphnia) and LC50 (2.7 mg/L in trout), adjusting for logP differences via QSAR modeling .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on carcinogenic potential between regulatory databases?

- Methodological Answer : Evaluate study design parameters: dose (MTD vs. subchronic), route (oral vs. dermal), and species/strain specificity. For example, boscalid’s rat thyroid tumors are not human-relevant per EFSA, as shown by in vitro thyroid receptor assays and human hepatocyte metabolism studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.